4-(4-Fluorophenylsulfonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-((4-Fluorophenyl)sulfonyl)piperazin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
4-((4-Fluorophenyl)sulfonyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines, which can be further modified to yield different derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules . In biology and medicine, it is employed in the development of drugs due to its potential therapeutic effects . Additionally, it has industrial applications in the production of high-purity chemicals and materials .
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to various biological effects, including the modulation of cellular processes and potential therapeutic benefits .
Comparison with Similar Compounds
4-((4-Fluorophenyl)sulfonyl)piperazin-2-one is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole .
Properties
Molecular Formula |
C10H11FN2O3S |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C10H11FN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14) |
InChI Key |
FGMQKFFPTFXRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)F |
solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.